N-(3-hydroxypropyl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide N-(3-hydroxypropyl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13313284
InChI: InChI=1S/C20H19NO4/c1-13-17(23)15-9-5-10-16(20(24)21-11-6-12-22)19(15)25-18(13)14-7-3-2-4-8-14/h2-5,7-10,22H,6,11-12H2,1H3,(H,21,24)
SMILES: CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCCO)C3=CC=CC=C3
Molecular Formula: C20H19NO4
Molecular Weight: 337.4 g/mol

N-(3-hydroxypropyl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide

CAS No.:

Cat. No.: VC13313284

Molecular Formula: C20H19NO4

Molecular Weight: 337.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-hydroxypropyl)-3-methyl-4-oxo-2-phenyl-4H-chromene-8-carboxamide -

Specification

Molecular Formula C20H19NO4
Molecular Weight 337.4 g/mol
IUPAC Name N-(3-hydroxypropyl)-3-methyl-4-oxo-2-phenylchromene-8-carboxamide
Standard InChI InChI=1S/C20H19NO4/c1-13-17(23)15-9-5-10-16(20(24)21-11-6-12-22)19(15)25-18(13)14-7-3-2-4-8-14/h2-5,7-10,22H,6,11-12H2,1H3,(H,21,24)
Standard InChI Key FYMVNVJQSHEMLP-UHFFFAOYSA-N
SMILES CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCCO)C3=CC=CC=C3
Canonical SMILES CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCCO)C3=CC=CC=C3

Introduction

Structural and Synthetic Characteristics

Molecular Architecture

The chromene backbone consists of a benzene ring fused to a pyran moiety. Key substituents include:

  • Phenyl group at position 2, contributing to hydrophobic interactions in biological systems .

  • Methyl group at position 3, enhancing steric stability.

  • 4-Oxo group, which may participate in hydrogen bonding or redox reactions .

  • 8-Carboxamide linked to a 3-hydroxypropyl chain, introducing hydrogen-bonding capabilities and solubility modulation .

The IUPAC name is N-(3-hydroxypropyl)-3-methyl-4-oxo-2-phenylchromene-8-carboxamide, with the SMILES string CC1=C(OC2=C(C1=O)C(=CC=C2)C(=O)NCCCO)C3=CC=CC=C3.

Synthesis and Characterization

The synthesis typically involves multi-step reactions:

  • Chromene Core Formation: Condensation of substituted aldehydes with 1,3-diketones or equivalents under acidic or basic conditions .

  • Carboxamide Introduction: Reaction of the chromene carboxylic acid intermediate with 3-hydroxypropylamine via coupling agents (e.g., DCC, EDCI) .

Key reagents and conditions include:

  • Solvents: Ethanol, dimethylformamide (DMF) .

  • Catalysts: Fe3_3O4_4@SiO2_2-SO3_3H nanocatalysts for green synthesis .

  • Characterization: NMR (¹H, ¹³C), IR, and mass spectrometry confirm structure and purity .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight337.4 g/mol
SolubilityModerate in polar solvents (e.g., DMF)
Melting PointNot reported (requires empirical data)
LogP (Lipophilicity)Estimated ~2.5 (moderate permeability)

The hydroxypropyl chain enhances aqueous solubility compared to unsubstituted chromenes, while the phenyl and methyl groups contribute to membrane affinity .

Biological Activities and Mechanisms

Anticancer Activity

Chromenes disrupt microtubule polymerization and induce apoptosis in cancer cells . In silico studies suggest binding to β-tubulin’s colchicine site, a mechanism shared with analogs like MX 58151 . For instance, derivative C2 (a chromene-sulfonamide hybrid) showed IC50_{50} values of 2.5–4.8 μM against triple-negative breast cancer (TNBC) cells . The hydroxypropyl carboxamide in the target compound may enhance tumor selectivity by targeting overexpressed receptors (e.g., EGFR) .

Antimicrobial Effects

Chromene-sulfonamide hybrids exhibit broad-spectrum antibacterial activity, with MIC values as low as 3.9 μg/mL against Staphylococcus aureus . The carboxamide moiety likely disrupts bacterial cell wall synthesis or enzyme function .

Pharmacokinetic and Toxicological Profile

  • Absorption: Moderate bioavailability predicted due to balanced lipophilicity (LogP ~2.5) .

  • Metabolism: Hepatic oxidation via CYP450 enzymes, with potential glucuronidation of the hydroxypropyl group .

  • Toxicity: Preliminary cytotoxicity assays on fibroblast L929 cells indicate low toxicity (IC50_{50} > 50 μM) .

Computational and Experimental Validation

Molecular Docking Studies

Docking analyses against EGFR (PDB: 1M17) reveal strong binding affinity (ΔG = -9.2 kcal/mol), surpassing reference drugs like sorafenib . Key interactions include:

  • Hydrogen bonds between the carboxamide and Thr830.

  • π-Stacking of the phenyl group with Phe832 .

3D-QSAR Models

Quantitative structure-activity relationship (QSAR) models highlight the importance of:

  • Hydrophobic substituents (phenyl, methyl) for membrane penetration.

  • Hydrogen-bond donors (hydroxypropyl) for target engagement .

Comparative Analysis with Analogues

CompoundActivity (IC50_{50})TargetSource
Target CompoundPending experimental dataEGFR, Tubulin
MX 58151 (Chromene)0.8 μM (Tubulin inhibition)Colchicine site
Chromene Derivative C22.5 μM (TNBC cells)Microtubules
Flavoxate10 μM (α-adrenoceptor)Urinary tract

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